5-Benzyloxyindol-3-essigsäure

Übersicht

Beschreibung

5-Benzyloxyindole-3-acetic acid is a reactant used for the preparation of inhibitors of Gli1-mediated transcription as potential anticancer agents and synthetic analogs of spider toxins .

Synthesis Analysis

5-Benzyloxyindole-3-acetic acid is synthesized for proteomics research . It is used as a reactant for the preparation of inhibitors of Gli1-mediated transcription as potential anticancer agents and synthetic analogs of spider toxins .Molecular Structure Analysis

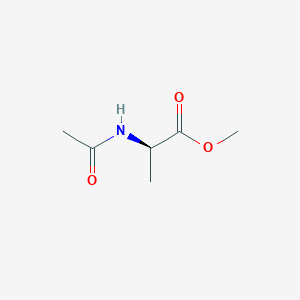

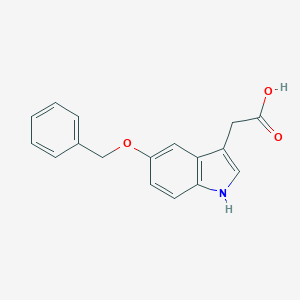

The molecular formula of 5-Benzyloxyindole-3-acetic acid is C17H15NO3 . The molecular weight is 281.31 g/mol .Chemical Reactions Analysis

5-Benzyloxyindole-3-acetic acid is used as a reactant for the preparation of inhibitors of Gli1-mediated transcription as potential anticancer agents and synthetic analogs of spider toxins .Physical and Chemical Properties Analysis

The melting point of 5-Benzyloxyindole-3-acetic acid is 147-149 °C . The boiling point is predicted to be 533.2±40.0 °C .Wissenschaftliche Forschungsanwendungen

Rolle in Mikroorganismen

Indol-3-essigsäure (IAA), mit der 5-Benzyloxyindol-3-essigsäure verwandt ist, spielt eine wichtige Rolle beim Wachstum und der Entwicklung von Mikroorganismen . Es beeinflusst auch ihre Interaktion mit Pflanzen . Die Biosynthese und Funktionen von IAA in Mikroorganismen sind entscheidend für die Produktion und Nutzung von IAA in der Landwirtschaft .

Biosynthesewege in Mikroorganismen

IAA wird in Mikroorganismen über verschiedene Biosynthesewege synthetisiert, darunter der Indol-3-acetamid-Weg, der Indol-3-pyruvat-Weg, der Tryptamin-Weg, der Indol-3-acetonitril-Weg, der Tryptophan-Seitenkettenoxidase-Weg und der nicht-Tryptophan-abhängige Weg . Diese Wege interagieren über gemeinsame Schlüsselgene miteinander, um ein Netzwerk der IAA-Biosynthese zu bilden .

Auswirkungen auf Mikroorganismen

IAA hat verschiedene Auswirkungen auf Mikroorganismen. Es kann ihre Virulenz gegenüber Pflanzen beeinflussen und auch positive Auswirkungen auf Pflanzen haben .

Antitumoraktivität

This compound wurde in Platin(IV)-Komplexe eingearbeitet, was zu Verbindungen mit ausgeprägter Antitumoraktivität führte . Diese Komplexe erwiesen sich in den meisten getesteten Zelllinien als deutlich aktiver als Standard-Platin(II)-Antitumormittel wie Cisplatin, Oxaliplatin und Carboplatin .

Produktion reaktiver Sauerstoffspezies

Es wurde gezeigt, dass die Platin(IV)-Komplexe, die this compound enthalten, die Produktion reaktiver Sauerstoffspezies verstärken . Dies ist bedeutsam, da reaktive Sauerstoffspezies oft an den Wirkmechanismen von Antitumormitteln beteiligt sind.

Mitochondriale Aktivität

Es wurde auch festgestellt, dass diese Platin(IV)-Komplexe in HT29-Dickdarmzellen zu einem Rückgang der mitochondrialen Aktivität führen

Wirkmechanismus

Target of Action

5-Benzyloxyindole-3-acetic acid is a bioactive ligand that integrates an indole pharmacophore . It has been incorporated into platinum(IV) complexes, which are known to target DNA in cancer cells . These complexes interact with DNA, causing damage and leading to cell death .

Mode of Action

The platinum(IV) complexes that incorporate 5-Benzyloxyindole-3-acetic acid interact with DNA in a way that causes the DNA to cross-link, inhibiting DNA replication and transcription . This leads to cell cycle arrest and ultimately apoptosis, or programmed cell death .

Biochemical Pathways

5-Benzyloxyindole-3-acetic acid is a derivative of Indole-3-acetic acid (IAA), which is a member of the auxin family of indole derivatives . IAA regulates almost all aspects of plant growth and development . In microorganisms, IAA plays a crucial role in growth, development, and plant interaction . The biosynthesis pathways of IAA in microorganisms include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway .

Pharmacokinetics

It has been incorporated into platinum(iv) complexes, which are kinetically inert and designed to overcome the limitations of standard platinum(ii) antineoplastic drugs like cisplatin, oxaliplatin, and carboplatin .

Result of Action

The platinum(IV) complexes incorporating 5-Benzyloxyindole-3-acetic acid have shown significant anticancer activity, proving to be considerably more active than cisplatin, oxaliplatin, and carboplatin in most cell lines tested . They have demonstrated the ability to enhance the production of reactive oxygen species, cause a decline in mitochondrial activity, and inhibit histone deacetylase in HT29 colon cells .

Action Environment

The action of 5-Benzyloxyindole-3-acetic acid and its derivatives can be influenced by various environmental factors. For instance, the pH value and temperature can influence IAA biosynthesis . .

Safety and Hazards

Zukünftige Richtungen

5-Benzyloxyindole-3-acetic acid is used in proteomics research . It is also used in the preparation of potential anticancer agents , indicating its potential in medical and pharmaceutical research.

Relevant Papers The synthesis and structural characterization of three platinum(IV) complexes that incorporate 5-benzyloxyindole-3-acetic acid, a bioactive ligand that integrates an indole pharmacophore, have been reported . These complexes exhibit prominent anticancer activity .

Biochemische Analyse

Biochemical Properties

It is known that indole-3-acetic acid (IAA), a related compound, plays a significant role in plant growth and development

Cellular Effects

It has been reported that platinum (IV) complexes incorporating 5-Benzyloxyindole-3-acetic acid exhibit prominent anticancer activity . This suggests that 5-Benzyloxyindole-3-acetic acid may have significant effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

There is limited information available on the effects of different dosages of 5-Benzyloxyindole-3-acetic acid in animal models. It has been reported that indole acetic acid, a related compound, exerts anti-depressive effects in a mouse model of chronic mild stress .

Metabolic Pathways

It is known that indole-3-acetic acid, a related compound, is involved in several biosynthesis pathways in microorganisms .

Eigenschaften

IUPAC Name |

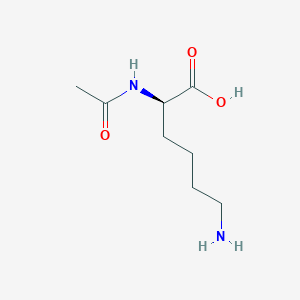

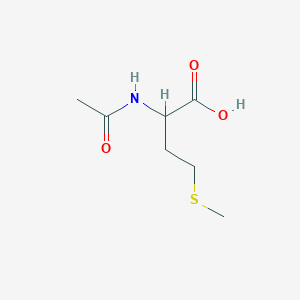

2-(5-phenylmethoxy-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c19-17(20)8-13-10-18-16-7-6-14(9-15(13)16)21-11-12-4-2-1-3-5-12/h1-7,9-10,18H,8,11H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIOPUYLJUOZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195943 | |

| Record name | 5-Benzyloxyindole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4382-53-0 | |

| Record name | 5-Benzyloxyindole-3-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4382-53-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Benzyloxyindole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Benzyloxyindole-3-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of 5-benzyloxyindole-3-acetic acid into platinum(IV) complexes affect their anticancer activity compared to standard platinum(II) drugs?

A: Research indicates that incorporating 5-benzyloxyindole-3-acetic acid, a bioactive ligand containing an indole pharmacophore, into platinum(IV) complexes significantly enhances their anticancer activity compared to standard platinum(II) drugs like cisplatin, oxaliplatin, and carboplatin []. This is evident in the significantly lower GI50 values observed across various human cancer cell lines tested. The study attributes this enhanced activity to several factors, including increased reactive oxygen species production, decreased mitochondrial activity, and histone deacetylase inhibition in HT29 colon cells []. Notably, the complex designated as 56-5B3A exhibited the most potent anticancer activity among the tested complexes, with GI50 values ranging from 1.2 to 150 nM [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.